Reduced Lipophilicity Versus tert-Butyl and Benzyl Analogs for Enhanced CNS Drug-Likeness
Methyl 4-phenylpiperazine-1-carboxylate exhibits a computed XLogP3 of 1.7, which is notably lower than its tert-butyl (XLogP3 = 2.7) and benzyl (XLogP3 = 3.2) ester counterparts [1]. This positions the compound within the optimal lipophilicity range (LogP 1–3) for CNS oral drug candidates, balancing membrane permeability with acceptable aqueous solubility and lower risk of metabolic instability associated with highly lipophilic molecules [2]. The reduced molecular weight (220.27 vs. 262.35 and 296.40 g/mol, respectively) further supports higher ligand efficiency [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.7; MW = 220.27 g/mol |
| Comparator Or Baseline | tert-Butyl ester: XLogP3 = 2.7, MW = 262.35 g/mol; Benzyl ester: XLogP3 = 3.2, MW = 296.40 g/mol |
| Quantified Difference | ΔXLogP3 vs. tert-butyl = -1.0 unit; vs. benzyl = -1.5 units. ΔMW vs. tert-butyl = -42.08 g/mol; vs. benzyl = -76.13 g/mol |
| Conditions | Computed by XLogP3 3.0 and PubChem 2.2; standardized computational methodology |
Why This Matters
The methyl ester's lower lipophilicity and molecular weight are consistent with improved CNS drug-likeness and ligand efficiency, guiding medicinal chemists toward a more developable starting scaffold compared to bulkier ester analogs.
- [1] PubChem Computed Properties: CIDs 225444 (methyl ester), 15316568 (tert-butyl ester), 9879254 (benzyl ester). National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
